molecular formula C30H51F6SSb B561099 Triarylsulfonium hexafluoroantimonate S& CAS No. 109037-75-4

Triarylsulfonium hexafluoroantimonate S&

Cat. No.: B561099
CAS No.: 109037-75-4
M. Wt: 679.548
InChI Key: IAYXUSLCQRDSMB-KRBQFHQASA-H
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Description

Triarylsulfonium hexafluoroantimonate salts are photoinitiators used in cationic polymerization . They are most effective in the range of 210−350 nm and are primarily used to initiate epoxy resins .


Synthesis Analysis

While specific synthesis methods for Triarylsulfonium hexafluoroantimonate were not found in the search results, it’s known that these compounds are used as photoinitiators in the cationic polymerization of various cyclic monomers .


Chemical Reactions Analysis

Triarylsulfonium hexafluoroantimonate salts have been shown to be effective catalysts for the ring-opening polymerisation of various cyclic monomers under UV irradiation . They are also used in the photoinduced thermal frontal cationic polymerization of epoxides .


Physical And Chemical Properties Analysis

Triarylsulfonium hexafluoroantimonate salts have a refractive index of n20/D 1.502 and a density of 1.410 g/mL at 25 °C .

Scientific Research Applications

Photoactivated Acidic Catalysts for Polymerisation

Triarylsulfonium hexafluorophosphate salts have been shown to be effective catalysts for the ring-opening polymerisation of various cyclic monomers under UV irradiation. This demonstrates their potential in 'one-pot' reactions for forming complex polymer structures (Barker & Dove, 2013).

Cross-Coupling Reactions in Organic Synthesis

Triarylsulfonium salts have been used in the Sonogashira reaction, a type of cross-coupling reaction, to produce arylalkynes. This highlights their role in facilitating new synthetic pathways in organic chemistry (Tian et al., 2017).

Photopolymerization Initiators

These salts have been used as initiators in free radical/cationic hybrid photopolymerization of acrylates and epoxides. Their ability to initiate polymerization upon visible light exposure indicates their significance in material science and coatings technology (Podsiadły et al., 2011).

Photoinitiated Cationic Polymerization

Triarylsulfonium salts with complex metal halide anions are highly efficient photoinitiators for cationic polymerization. They have been instrumental in understanding the mechanisms of photolysis and subsequent polymerization processes (Crivello & Lam, 1979).

Photocatalysis in Polymer Chemistry

These salts have been utilized as photocatalysts in atom transfer radical polymerization (ATRP) of methacrylate monomers, demonstrating their role in advanced polymer synthesis techniques (Li et al., 2020).

Synthesis of Sulfonium Bromides

Research has explored the synthesis of triarylsulfonium bromides, indicating the versatility of these salts in creating diverse sulfonium compounds (Imazeki et al., 2004).

Mechanism of Action

The photopolymerization occurs at the surface of the cycloaliphatic epoxide through the excitation of a triarylsulfonium salt and releases enough heat to decompose an alkyl-based sulfonium salt acting as a latent thermal initiator . Thus, a thermal front propagates into the medium leading to the polymerization of the whole sample .

Safety and Hazards

Triarylsulfonium hexafluoroantimonate salts can be harmful if swallowed, in contact with skin, or if inhaled . They may cause skin irritation, serious eye irritation, respiratory irritation, and are toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Triarylsulfonium hexafluoroantimonate salts have been investigated for curing opaque and thick carbon composite materials through photoinduced thermal frontal polymerization reaction . They have also been used in the fabrication of polymeric composites . The future directions of this compound could involve further exploration of its use in these areas.

Properties

IUPAC Name

hexafluoroantimony(1-);[(1R)-3,7,7-trimethyl-1-bicyclo[4.1.0]heptanyl]-bis(3,7,7-trimethyl-1-bicyclo[4.1.0]heptanyl)sulfanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H51S.6FH.Sb/c1-19-10-13-22-25(4,5)28(22,16-19)31(29-17-20(2)11-14-23(29)26(29,6)7)30-18-21(3)12-15-24(30)27(30,8)9;;;;;;;/h19-24H,10-18H2,1-9H3;6*1H;/q+1;;;;;;;+5/p-6/t19?,20?,21?,22?,23?,24?,28-,29?,30?,31?;;;;;;;/m1......./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYXUSLCQRDSMB-KRBQFHQASA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C2(C1)[S+](C34CC(CCC3C4(C)C)C)C56CC(CCC5C6(C)C)C)(C)C.F[Sb-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC2[C@](C1)(C2(C)C)[S+](C34CC(CCC3C4(C)C)C)C56CC(CCC5C6(C)C)C.F[Sb-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H51F6SSb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

679.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109037-75-4
Record name Benzene, reaction products with chlorine and sulfur chloride (S2Cl2), hexafluoroantimonates(1-)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Aromatic sulfonium hexafluoro antimonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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